Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate
Description
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate is a heteroaromatic ester featuring a pyridine backbone substituted with a bromine atom at position 6, a methoxybenzyloxy group at position 3, and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sites for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .
Properties
IUPAC Name |
methyl 6-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-12-7-8-13(16)17-14(12)15(18)20-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCDCKSZLNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate is a compound of growing interest due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential anticancer effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a bromine atom at the 6-position and a methoxybenzyloxy group at the 3-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 352.18 g/mol. The compound features an ester linkage that enhances its stability and reactivity, which is crucial for its biological activity.
Antioxidant Activity
One of the most significant biological activities of this compound is its antioxidant capacity . Research indicates that this compound effectively scavenges free radicals, particularly DPPH (1,1-diphenyl-2-picrylhydrazyl), demonstrating its potential use in food preservation and pharmaceutical applications aimed at oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid (Vitamin C) | 90% |
| Trolox | 80% |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds derived from marine sources have shown promising anticancer properties, indicating that this compound could potentially inhibit cancer cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxicity of this compound on human cancer cell lines, it was observed that:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
- Concentration Range : 0 - 30 μM
- Results : Significant reduction in cell viability was noted at concentrations above 10 μM.
The mechanism of action appears to involve the modulation of oxidative stress pathways and interference with cellular signaling related to proliferation.
This compound interacts with various biological targets, including enzymes involved in lipid metabolism and oxidative stress pathways. Studies have shown that it may enhance the activity of low-density lipoprotein receptors, which are essential for cholesterol management in the body. This interaction suggests potential applications in treating cardiovascular diseases.
Comparative Analysis with Related Compounds
The structural similarities between this compound and other brominated compounds highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methoxybenzyloxy groups | Antioxidant, anticancer |
| 5-Bromo-2-(p-tolyloxy)pyridine | Lacks methoxy group | Limited antioxidant activity |
| 2-(4-Methylphenoxy)pyridine | Lacks bromine atom | Antimicrobial properties |
Scientific Research Applications
Organic Synthesis
Synthetic Utility
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of more complex molecules.
Reactions Involving the Compound
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Methylation Reactions: The methoxy group can be involved in further methylation processes, leading to the formation of new compounds with potentially enhanced properties.
Research Applications
Chemical Biology
The compound can be utilized in chemical biology for the development of probes or inhibitors targeting specific biological pathways. Its structural features allow for modifications that can enhance selectivity and potency against biological targets.
Case Study: Enzyme Inhibition
Research has indicated that similar compounds can inhibit enzymes like beta-secretase, which is implicated in Alzheimer's disease. While specific studies on this compound are sparse, its structural analogs have been explored for this purpose.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and neuroprotective effects | Development of new therapeutics |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Broadening synthetic methodologies |
| Chemical Biology | Probes or inhibitors for biological pathways | Enhancing understanding of disease mechanisms |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate are best understood through comparison with related picolinate derivatives. Key differences in substituent groups, reactivity, and applications are highlighted below.
Substituent Position and Electronic Effects
- Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5): Bromine at position 5 and a methyl group at position 3. This derivative is used in medicinal chemistry as a scaffold for kinase inhibitors .
- Methyl 6-bromo-3-chloropicolinate (CAS 350602-14-1) : Chlorine at position 3 introduces higher electronegativity, favoring nucleophilic aromatic substitution (SNAr) reactions. Its smaller size compared to methoxybenzyloxy may improve solubility in polar solvents but reduce steric hindrance .
- Methyl 6-bromo-3-(trifluoromethyl)picolinate : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, increasing the compound’s lipophilicity and metabolic stability. This makes it valuable in drug discovery for optimizing pharmacokinetic properties .
Functional Group Reactivity
- Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9): The amino group at position 6 provides a nucleophilic site for coupling reactions, contrasting with the bromine at position 6 in the target compound. This derivative is pivotal in synthesizing fused heterocycles .
Data Tables
Table 1: Structural and Functional Comparison of Picolinate Derivatives
Research Findings and Implications
- Electronic Effects : The 4-methoxybenzyloxy group in the target compound offers moderate electron-donating properties, balancing reactivity and stability. This contrasts with CF₃ (electron-withdrawing) and Cl (electron-withdrawing) substituents in analogues, which alter reaction pathways and product distributions .
- Synthetic Utility : Bromine at position 6 is a common handle for cross-coupling, as seen in the synthesis of acridine derivatives . The methoxybenzyloxy group may act as a protecting group, enabling orthogonal functionalization strategies.
- Safety Considerations : While specific data is lacking, methyl picolinate derivatives require handling under fume hoods with PPE to mitigate respiratory and dermal hazards .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate, and how can reaction conditions be optimized?
A plausible synthetic pathway involves sequential functionalization of the picolinate core. For example:
- Step 1 : Bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Step 2 : Protection of the 3-hydroxy group via 4-methoxybenzyl (PMB) ether formation, employing NaH or K₂CO₃ as a base in DMF or THF .
- Step 3 : Methyl esterification using methyl chloride or diazomethane.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of PMB-Cl to ensure complete protection) and temperature (40–60°C for bromination). Catalyst screening (e.g., DMAP for esterification) may improve yields .
Q. How can the structure of this compound be unambiguously confirmed?
Use a combination of:
- NMR Spectroscopy : Compare H and C NMR shifts with predicted values (e.g., aromatic protons at δ 7.5–8.5 ppm for brominated pyridine; PMB-OCH₃ at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺.
- X-ray Crystallography : Resolve positional ambiguity of substituents if crystallization is feasible.
Q. What are the critical physical and chemical properties relevant to experimental handling?
Key properties include:
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane.
- Stability : Hydrolytically sensitive due to ester groups; store under inert atmosphere (N₂/Ar) at 2–8°C .
- Hazards : Potential skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .
Q. What safety protocols are recommended for handling this compound?
- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if dust or aerosols are generated .
- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Storage : Keep in airtight containers, away from oxidizers and strong acids .
Advanced Research Questions
Q. How can reaction yields be improved during the introduction of the 4-methoxybenzyloxy group?
- Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis.
- Catalysis : Add catalytic KI to enhance nucleophilicity of the hydroxyl group.
- Temperature Control : Maintain 0–5°C during PMB-Cl addition to reduce side reactions .
- Workup : Extract unreacted PMB-Cl with ethyl acetate and aqueous NaHCO₃.
Q. How can stability studies in different solvents inform experimental design?
- Method : Conduct accelerated degradation studies (e.g., 40°C for 72 hours) in solvents like MeOH, DCM, and water. Monitor via HPLC.
- Findings : Esters hydrolyze faster in protic solvents (e.g., MeOH vs. DCM). Adjust reaction medium to minimize degradation .
Q. What mechanistic insights are critical when using this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The 6-bromo group acts as an electrophilic site for Pd-catalyzed coupling with boronic acids. Key factors:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH .
- Steric Effects : The 3-(4-methoxybenzyloxy) group may hinder coupling; use bulky ligands (e.g., SPhos) to enhance reactivity.
Q. How can contradictory NMR data (e.g., signal overlap) be resolved?
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.
- Dynamic Exchange : Variable-temperature NMR can resolve rotamers or conformational changes affecting splitting patterns .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Exothermic Reactions : Bromination and PMB protection may generate heat. Use jacketed reactors with controlled cooling.
- Purification : Chromatography is impractical at scale; optimize crystallization (e.g., using hexane/EtOAc) .
Q. How can computational methods (e.g., DFT) predict reactivity or degradation pathways?
- Applications :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Simulate hydrolysis kinetics of the ester group under acidic/basic conditions.
- Validation : Compare with experimental LC-MS data to refine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
